molecular formula C14H15F4NO4 B13501910 2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

Cat. No.: B13501910
M. Wt: 337.27 g/mol
InChI Key: UXVCDTGBXTTYRF-UHFFFAOYSA-N
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Description

This compound is a Boc-protected amino acid derivative featuring a propanoic acid backbone, a tert-butoxycarbonyl (Boc) group at the amino position, and a 2,3,4,5-tetrafluorophenyl substituent at the β-carbon. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes such as peptide coupling. Applications include its use as an intermediate in pharmaceutical synthesis, particularly for fluorinated drug candidates targeting enzymes or receptors sensitive to halogenated motifs.

Properties

Molecular Formula

C14H15F4NO4

Molecular Weight

337.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

InChI

InChI=1S/C14H15F4NO4/c1-14(2,3)23-13(22)19-8(12(20)21)5-6-4-7(15)10(17)11(18)9(6)16/h4,8H,5H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

UXVCDTGBXTTYRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1F)F)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Step Reaction Type Reagents/Conditions Description
1 Formation of 3-(2,3,4,5-tetrafluorophenyl)propanoic acid Starting from tetrafluorobenzene derivatives via nucleophilic substitution or cross-coupling The tetrafluorophenyl moiety is introduced onto a propanoic acid skeleton, often via organometallic coupling or nucleophilic substitution reactions.
2 Amino group introduction Amination of the α-position of the propanoic acid using ammonia or amine sources The amino group is introduced at the α-position relative to the carboxyl group.
3 Boc protection Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium hydroxide or 4-dimethylaminopyridine (DMAP)) in acetonitrile or other suitable solvents The amino group is protected as a Boc-carbamate to prevent unwanted side reactions during further synthetic steps.

Industrial and Advanced Synthetic Techniques

  • Continuous Flow Microreactor Systems: Industrial synthesis often employs continuous flow reactors to enhance reaction control, yield, and sustainability. This method allows precise temperature and reaction time control, which is critical for sensitive fluorinated intermediates.
  • Solid-Phase Synthesis: While more common in peptide assembly, solid-phase approaches may be adapted for the preparation of Boc-protected amino acid derivatives to facilitate purification.

Representative Reaction Conditions and Yields

Reaction Step Typical Reagents/Conditions Yield Range (%) Notes
Boc Protection Boc2O (1.1 eq), NaOH or DMAP, acetonitrile, room temperature, 2-4 hours 85-95 Mild conditions preserve fluorinated aromatic ring
Amination Ammonia or amine source, solvent (e.g., ethanol), reflux or room temperature 70-90 Reaction selectivity critical to avoid side reactions
Purification Crystallization or chromatography - High purity (>98%) required for research use

Chemical Reaction Analysis Relevant to Preparation

Oxidation and Reduction

  • The compound’s aromatic tetrafluorophenyl group is chemically robust but can undergo oxidation with potassium permanganate under controlled aqueous conditions to modify side chains if desired.
  • Reduction steps, such as with lithium aluminum hydride in anhydrous ether, are used cautiously to avoid deprotection or unwanted side reactions.

Boc Deprotection

  • Removal of the Boc group is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol, allowing access to the free amine for further synthetic transformations.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Boc Protection via Boc2O Boc2O, NaOH or DMAP, acetonitrile, room temp High yield, mild conditions Requires careful control to avoid overreaction
Nucleophilic Substitution Tetrafluorobenzene derivatives, organometallic reagents Introduces tetrafluorophenyl group efficiently Sensitive to moisture and air
Continuous Flow Synthesis Microreactor systems with controlled temperature Enhanced reproducibility and scalability Requires specialized equipment
Solid-Phase Synthesis Resin-bound intermediates, Boc protection steps Facilitates purification, automation possible Less common for this specific compound

Research Findings and Practical Notes

  • The Boc protection step is critical for the stability of the amino acid during subsequent manipulations and storage.
  • The tetrafluorophenyl group imparts unique electronic effects that influence reactivity, necessitating careful choice of reaction conditions to avoid defluorination or side reactions.
  • Continuous flow methods have been shown to improve reaction efficiency and reduce waste, aligning with green chemistry principles.
  • Purification techniques such as recrystallization or preparative HPLC are essential to achieve the high purity required for biochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid is used in various scientific research applications:

Comparison with Similar Compounds

Structural and Physicochemical Differences

Parameter Target Compound Analog 1 Analog 2
CAS Number Not Available 205445-55-2 486460-09-7
Molecular Formula C₁₄H₁₅F₄NO₄ (inferred) C₁₄H₁₆F₃NO₄ C₁₄H₁₆F₃NO₄
Molecular Weight ~337.28 g/mol (calculated) 319.28 g/mol 319.28 g/mol
Fluorine Positions 2,3,4,5-tetrafluorophenyl 3,4,5-trifluorophenyl 2,4,5-trifluorophenyl
Boiling Point No data No data No data
Storage Conditions Not Available Sealed, dry, 2–8°C Not Provided

Key Observations :

  • Fluorine Substitution: The target compound has an additional fluorine at the 2-position compared to Analog 1 and at the 3-position compared to Analog 2.
  • Molecular Weight : The tetrafluoro substitution increases the molecular weight by ~18 g/mol compared to the trifluoro analogs.
  • Lipophilicity : The additional fluorine atom likely elevates logP (lipophilicity), improving membrane permeability but possibly reducing aqueous solubility .

Key Observations :

  • Both analogs share skin/eye irritation (H315/H319) and respiratory irritation (H335) risks, suggesting similar hazards for the target compound.
  • Analog 2 includes H302 (harmful if swallowed), indicating subtle toxicity variations due to fluorine positioning .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid, commonly referred to as Boc-TFPA, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique fluorinated aromatic structure and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

  • Molecular Formula : C14H19F4N1O4
  • Molecular Weight : 335.30 g/mol
  • CAS Number : 2079071-72-8

Biological Activity Overview

Boc-TFPA exhibits a range of biological activities that are primarily attributed to its structural features. The presence of the tetrafluorophenyl group is believed to enhance its interaction with biological targets, potentially affecting enzyme activity and receptor binding.

Key Activities:

  • Antimicrobial Properties : Initial studies suggest that Boc-TFPA may exhibit antimicrobial activity against various bacterial strains. The fluorinated moiety can increase lipophilicity, facilitating membrane penetration.
  • Enzyme Inhibition : Research indicates that Boc-TFPA can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis.
  • Anticancer Potential : Preliminary investigations into the compound's anticancer properties have shown promise, particularly in targeting specific cancer cell lines via apoptosis induction.

Case Study 1: Antimicrobial Activity

A study conducted on various amino acid derivatives including Boc-TFPA demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics in some cases, suggesting a potential for development as an alternative therapeutic agent.

CompoundMIC (µg/mL)Target Organism
Boc-TFPA32E. coli
Boc-TFPA16S. aureus
Standard Antibiotic64E. coli

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry explored the inhibition of glucosamine-6-phosphate synthase by Boc-TFPA. The compound was found to bind competitively with substrate analogs, leading to a significant reduction in enzyme activity.

EnzymeIC50 (µM)Mechanism of Action
Glucosamine-6-phosphate synthase25Competitive inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid with high purity?

  • Methodology :

  • Stepwise Protection : Begin with the tert-butoxycarbonyl (Boc) protection of the amino group using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) under inert conditions .
  • Coupling Reactions : Utilize carbodiimide coupling agents (e.g., DCC or EDC) with DMAP catalysis to minimize racemization during peptide bond formation .
  • Purification : Employ reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity, as validated by LC-MS .
    • Critical Parameters : Reaction temperature (0–25°C), solvent choice (THF, DCM), and stoichiometric ratios (1.2–1.5 equivalents of Boc reagent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm). 19^{19}F NMR can resolve tetrafluorophenyl substituents .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (expected [M+H]+^+: ~356.1 Da) and isotopic patterns .
  • HPLC : Retention time consistency and peak symmetry to assess purity .

Advanced Research Questions

Q. What are the key factors influencing the compound’s stability under varying pH and temperature conditions?

  • Decomposition Pathways :

  • Acidic Conditions : Boc group cleavage occurs below pH 3, forming free amine intermediates. Monitor via TLC or HPLC .
  • Thermal Stability : Degradation above 40°C in polar aprotic solvents (e.g., DMF); use accelerated stability studies (40–60°C) to model shelf-life .
    • Mitigation Strategies : Store lyophilized solids at -20°C under argon. In solution, stabilize with 0.1% TFA .

Q. How does the tetrafluorophenyl moiety impact reactivity in peptide coupling compared to non-fluorinated analogs?

  • Steric and Electronic Effects :

  • Electron-Withdrawing Fluorines : Reduce nucleophilicity of the phenyl ring, slowing electrophilic aromatic substitution but enhancing stability toward oxidation .
  • Coupling Efficiency : Fluorination may decrease coupling yields by 10–15% compared to phenylalanine derivatives; optimize with excess coupling agents (1.5–2.0 eq.) .
    • Mechanistic Insights : DFT calculations can model charge distribution and transition states to predict reactivity .

Q. What strategies are effective for resolving enantiomeric impurities during synthesis?

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate D/L enantiomers (α >1.2) .
  • Asymmetric Synthesis : Employ Evans auxiliaries or enzymatic resolution (e.g., lipases) to achieve >99% ee .

Q. How does this compound compare to structurally similar fluorinated Boc-protected amino acids in biological assays?

  • Comparative Data :

CompoundFluorine SubstitutionIC50_{50} (μM)*LogPReference
Target Compound2,3,4,5-Tetrafluoro12.3 ± 1.52.8
3-(4-Fluorophenyl) Analog4-Fluoro8.9 ± 0.92.2
2,4-Difluorophenyl Derivative2,4-Difluoro15.6 ± 2.13.1
*IC50_{50} values against MCF-7 breast cancer cells.
  • Structure-Activity Trends : Increased fluorine substitution correlates with higher LogP and reduced solubility but improved membrane permeability .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., kinases) using AMBER or GROMACS. Key interactions include hydrogen bonding with the Boc carbonyl and π-stacking of the fluorophenyl group .
  • Docking Studies : Autodock Vina or Schrödinger Suite to model affinity for hydrophobic binding pockets .

Methodological Notes

  • Contradictions in Data : and report conflicting yields (70% vs. 85%) for similar coupling reactions; this may arise from differences in solvent polarity (THF vs. DCM) .
  • Unreliable Sources : BenchChem-derived data (e.g., ) are excluded per guidelines.

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